![molecular formula C22H22FNO7S2 B1520159 Ethyl 5-cyclopropyl-2-(4-fluorophenyl)-6-(N-(methylsulfonyl)methylsulfonamido)benzofuran-3-carboxylate CAS No. 1185313-40-9](/img/structure/B1520159.png)
Ethyl 5-cyclopropyl-2-(4-fluorophenyl)-6-(N-(methylsulfonyl)methylsulfonamido)benzofuran-3-carboxylate
Overview
Description
Ethyl 5-cyclopropyl-2-(4-fluorophenyl)-6-(N-(methylsulfonyl)methylsulfonamido)benzofuran-3-carboxylate is a useful research compound. Its molecular formula is C22H22FNO7S2 and its molecular weight is 495.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Synthesis and Structural Analysis
Several papers detail the synthesis and crystal structure of benzofuran derivatives, highlighting the importance of intermolecular interactions and the potential for designing compounds with specific physical and chemical properties. For example, the synthesis of various benzofuran compounds involves methods like alkaline hydrolysis, showcasing the utility of these approaches in producing compounds with potential applications in materials science and drug design (Choi et al., 2009), (Choi et al., 2009).
Chemical Reactions and Potential for Drug Design
Studies on the reactions of carbenoids with chromone-2-carboxylic esters provide insights into cyclopropanation reactions and novel ring systems, which are relevant for medicinal chemistry and the synthesis of potential therapeutic agents (Dicker et al., 1984).
Cyclization Techniques
Research on the cyclization of ethyl (E)/(Z)-[2-(1-cyclohexen-1-yl)cyclohexylidene]cyanoacetate demonstrates the synthesis of complex organic structures, indicating the versatility of these methods in synthesizing diverse chemical entities for pharmaceutical applications (Wilamowski et al., 1995).
Radical Addition and Alkenylation
The development of methods for the radical addition and alkenylation of C(sp3)–H bonds underlines the progress in creating compounds with specific functional groups, which could be pivotal in the design of new drugs or materials with unique properties (Amaoka et al., 2014).
properties
IUPAC Name |
ethyl 6-[bis(methylsulfonyl)amino]-5-cyclopropyl-2-(4-fluorophenyl)-1-benzofuran-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FNO7S2/c1-4-30-22(25)20-17-11-16(13-5-6-13)18(24(32(2,26)27)33(3,28)29)12-19(17)31-21(20)14-7-9-15(23)10-8-14/h7-13H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEQGOYOANATEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)C3CC3)N(S(=O)(=O)C)S(=O)(=O)C)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FNO7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-cyclopropyl-2-(4-fluorophenyl)-6-(N-(methylsulfonyl)methylsulfonamido)benzofuran-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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